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Rhodium(II) triphenylacetate dimer

Cat. No.: B15336638
M. Wt: 1359.2 g/mol
InChI Key: VJJFQYWTSGUNAP-UHFFFAOYSA-N
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Description

Historical Development of Dirhodium(II) Catalysts

The journey of dirhodium(II) complexes began in 1960 with the work of Chernyaev and his colleagues. researchgate.net A significant advancement occurred in the 1970s when Teyssié showed that dirhodium tetracarboxylates were far more effective catalysts than copper for the intermolecular C–H functionalization of alkanes with ethyl diazoacetate. nih.gov This discovery paved the way for extensive research into their catalytic applications. The 1990s marked a new era with the development of enantioselective variants using chiral dirhodium tetracarboxylates. nih.gov Since the early 1980s, it was recognized that the dinuclear scaffold could support chiral ligands, opening the door for asymmetric catalysis. nih.gov This has led to the design and synthesis of numerous chiral dirhodium(II) catalysts that are highly effective for asymmetric metal carbenoid and nitrenoid reactions. nih.gov

Significance of Rhodium(II) Triphenylacetate Dimer in Modern Organic Chemistry Research

This compound, also known as Rh₂(TPA)₄, stands out as a pivotal catalyst with high activity in C–H activation reactions. medchemexpress.cominvivochem.com This property makes it widely utilized in organic synthesis for constructing complex molecules. medchemexpress.cominvivochem.com The catalyst's bulky triphenylacetate ligands play a crucial role in influencing the selectivity of the reactions it mediates. It exhibits excellent selectivity and reaction rates in various catalytic processes. medchemexpress.cominvivochem.com Its applications are diverse, including the amination of allene (B1206475) carbamates, allene aziridination for preparing cyclic carbamates stereoselectively, C-H bond nitrene insertion, enantioselective cyclopropanation, and the preparation of cyclic oxonium ylides. sigmaaldrich.comsigmaaldrich.com Furthermore, it is used to catalyze the synthesis of certain biologically active molecules, thereby improving the efficiency of their preparation. medchemexpress.cominvivochem.com

Overview of Dirhodium(II) Paddlewheel Complexes

Dirhodium(II) paddlewheel complexes are characterized by a dinuclear core of two rhodium atoms held together by a Rh-Rh single bond. nih.gov This core is surrounded by four equatorial bridging ligands, typically carboxylates, giving the complex a "lantern" or "paddlewheel" structure. researchgate.netresearchgate.net The parent compound of this series, dirhodium(II) tetraacetate (Rh₂(OAc)₄), possesses a D₄h symmetry, the highest achievable for these types of complexes. nih.gov

The structure features two rhodium atoms, each with an octahedral geometry. nih.gov The Rh-Rh bond length is sensitive to the nature of the axial ligands and typically ranges from 2.38 to 2.52 Å. researchgate.net The axial positions are available for coordination with Lewis bases, which can influence the catalyst's reactivity. wikipedia.org The electrochemical potential of the rhodium atoms, as well as the geometry and physicochemical properties of the metal complex, can be modulated by changing the bridging ligands. researchgate.net While most studied complexes are homoleptic (containing identical ligands), heteroleptic complexes with different bridging ligands are also known and offer unique catalytic benefits. rsc.org

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈₀H₆₀O₈Rh₂ invivochem.com
Molecular Weight 1355.14 g/mol invivochem.com
CAS Number 142214-04-8 invivochem.com
Appearance Solid at room temperature invivochem.com
Melting Point 260-263 °C sigmaaldrich.com

Catalytic Applications of this compound

ApplicationDescriptionReference(s)
C–H Activation Serves as a highly active catalyst for C–H activation reactions, enabling the construction of complex molecules. medchemexpress.cominvivochem.com
Allene Amination Catalyzes the amination of allene carbamates. sigmaaldrich.comsigmaaldrich.com
Allene Aziridination Used for the stereoselective preparation of cyclic carbamates through allene aziridination. sigmaaldrich.comsigmaaldrich.com
Nitrene Insertion Facilitates the insertion of nitrenes into C-H bonds. sigmaaldrich.comsigmaaldrich.com
Enantioselective Cyclopropanation Acts as a catalyst in enantioselective cyclopropanation reactions. sigmaaldrich.comsigmaaldrich.com
Cyclic Oxonium Ylide Preparation Used in the synthesis of cyclic oxonium ylides. sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C80H64O8Rh2 B15336638 Rhodium(II) triphenylacetate dimer

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C80H64O8Rh2

Molecular Weight

1359.2 g/mol

IUPAC Name

bis(rhodium);tetrakis(2,2,2-triphenylacetic acid)

InChI

InChI=1S/4C20H16O2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h4*1-15H,(H,21,22);;

InChI Key

VJJFQYWTSGUNAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.[Rh].[Rh]

Origin of Product

United States

Synthesis and Ligand Engineering of Rhodium Ii Triphenylacetate Dimer and Analogues

Synthetic Methodologies for Dirhodium(II) Tetrakis(triphenylacetate)

The preparation of dirhodium(II) tetrakis(triphenylacetate) can be achieved through several routes, primarily involving ligand exchange from a more common dirhodium(II) precursor or through more recent, scalable methods starting from a simple rhodium salt.

Ligand Exchange Reactions from Precursor Dirhodium(II) Carboxylates

The most conventional method for synthesizing dirhodium(II) tetracarboxylates involves the substitution of existing carboxylate ligands with new ones. This process, known as ligand exchange or metathesis, typically starts from the readily available dirhodium(II) tetraacetate, Rh₂(OAc)₄. nih.govnih.gov The reaction involves heating the precursor, such as Rh₂(OAc)₄, with an excess of triphenylacetic acid in a suitable high-boiling solvent. The equilibrium is driven towards the product by the removal of the displaced acetic acid.

Rh₂(OAc)₄ + 4 Ph₃CCOOH → Rh₂(O₂CCPh₃)₄ + 4 CH₃COOH

Scalable Synthesis Protocols

Recent advancements have led to the development of more direct and scalable synthesis protocols that bypass the need for pre-formed dirhodium(II) carboxylate precursors. A notable method starts directly from rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O). nih.govacs.org This process involves a reductive ligation in the presence of the desired carboxylate ligand. nih.gov This protocol offers a more efficient, single-operation synthesis that can be performed at lower temperatures compared to traditional ligand metathesis and significantly reduces the required excess of the carboxylic acid ligand. nih.govacs.org The use of key inorganic additives is crucial in this method to suppress the over-reduction of rhodium to rhodium(0). nih.govacs.org

This modern approach has been successfully applied to produce multigram quantities of dirhodium(II) tetrakis(triphenylacetate) (Rh₂TPA₄), demonstrating its industrial scalability. acs.org The catalytic activity of Rh₂TPA₄ produced by this scalable method has been shown to be identical to that of commercially available catalysts prepared by conventional means. nih.gov

Table 1: Comparison of Synthetic Methodologies for Rh₂(TPA)₄

Feature Ligand Exchange from Rh₂(OAc)₄ Scalable Synthesis from RhCl₃·xH₂O
Starting Material Dirhodium(II) tetraacetate Rhodium(III) chloride hydrate
Key Process Ligand metathesis Reductive ligation
Temperature High Lower than ligand exchange
Ligand Requirement Large excess of triphenylacetic acid Significantly reduced excess
Scalability Less scalable Suitable for multigram synthesis
Efficiency Lower overall efficiency Single-operation, higher efficiency

Design and Preparation of Mixed-Ligand Dirhodium(II) Triphenylacetate Complexes

The modification of the dirhodium paddlewheel structure by introducing different ligands allows for the fine-tuning of the catalyst's steric and electronic properties, which is essential for achieving high selectivity in catalysis.

Incorporation of Chiral Ligands for Asymmetric Catalysis

To induce enantioselectivity, chiral ligands can be incorporated into the dirhodium(II) core. While the triphenylacetate ligand itself is achiral, its bulky nature contributes to a chiral environment. For targeted asymmetric catalysis, analogues of Rh₂(TPA)₄ are synthesized using chiral carboxylic acids. A prominent strategy involves the ligand exchange reaction starting from dirhodium(II) tetraacetate with chiral carboxylates that are structurally similar to triphenylacetic acid. nih.gov

For example, chiral dirhodium catalysts based on triphenylcyclopropane carboxylate (TPCP) ligands have been synthesized. nih.gov These sterically crowded catalysts are prepared through a multi-step process that involves the synthesis of the chiral ligand followed by ligand exchange with Rh₂(OAc)₄. nih.gov The resulting chiral catalysts, such as Rh₂(p-BrTPCP)₄ and Rh₂(p-PhTPCP)₄, exhibit distinct symmetric structures in the solid state (D₂ and C₂ symmetry, respectively), which are crucial for their performance in asymmetric transformations. nih.gov The development of such mixed-ligand systems, where not all four bridging ligands are identical, offers a pathway to highly specialized catalysts for enantioselective reactions like cyclopropanation and C-H functionalization. nih.govtcichemicals.com

Synthesis of Tethered Axial Ligand Systems

A more advanced strategy for catalyst design involves tethering a Lewis basic functional group to the bridging ligand scaffold. nsf.gov This creates a system where an axial ligand is intramolecularly bound to one of the rhodium centers, influencing the catalyst's electronic properties and reactivity at the distal axial site where catalysis occurs. nsf.govchemrxiv.org

The synthesis of these heteroleptic complexes typically involves preparing a modified carboxylate ligand that contains a tethered donor group, such as a thioether. nsf.gov These novel ligands are then reacted with a dirhodium(II) precursor. The resulting mixed-ligand complexes feature one or more of these specialized ligands alongside standard carboxylates. Research has shown that novel mixed-ligand rhodium(II) paddlewheel complexes with tethered axial thioether ligands can be synthesized and have demonstrated enhanced yields in cyclopropanation reactions. nsf.gov The tethered axial ligand can modulate the electron density of the dirhodium core and can be crucial for achieving high yields and suppressing byproducts. nsf.gov This approach offers a sophisticated method to control the catalyst's performance by ensuring the proximity of the axial donor without needing to add it in large excess to the reaction mixture. nsf.gov

Solid-Phase Synthesis and Immobilization Strategies for Enhanced Catalytic Performance

The recovery and reuse of homogeneous catalysts like dirhodium(II) triphenylacetate are significant challenges in large-scale applications. Immobilization on a solid support offers a practical solution, combining the high activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.

A common strategy for the immobilization of dirhodium(II) carboxylate catalysts involves their attachment to a solid support, such as silica (B1680970) or a polymer resin. chemrxiv.org For dirhodium tetraprolinate catalysts, an effective method involves using a pyridine-linked solid support. chemrxiv.org In this approach, the pyridine (B92270) units on the support coordinate to the axial positions of the dirhodium complex, effectively anchoring the catalyst to the solid phase. This strategy allows the catalyst to be easily recovered by simple filtration and reused multiple times without a significant loss of performance. chemrxiv.org

While this specific strategy has been demonstrated for prolinate-based catalysts, the principle is applicable to analogues of Rh₂(TPA)₄. By functionalizing a solid support with appropriate Lewis basic tethers, it is possible to immobilize the dirhodium complex through axial coordination. The performance of such immobilized catalysts can be further optimized by controlling factors like the position of attachment on the ligand and the pore size of the support material to minimize diffusion limitations.

Structural Elucidation and Coordination Chemistry of Rhodium Ii Triphenylacetate Dimer

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods is employed to probe the structural and electronic features of rhodium(II) triphenylacetate dimer, both in the solid state and in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of this compound in solution. While detailed ¹H and ¹³C NMR data for the triphenylacetate ligand are extensive, ¹⁰³Rh NMR provides direct insight into the electronic environment of the rhodium centers.

In a study of various dirhodium paddlewheel complexes, it was observed that the chemical environment at the rhodium nuclei is sensitive to axial ligation. chemrxiv.org Triple resonance NMR experiments can reveal changes in the ¹⁰³Rh chemical shift upon coordination of a solvent molecule or other ligand to the axial positions of the dimer. chemrxiv.org For instance, in related heteroleptic amidate-containing dirhodium complexes, the two rhodium centers can exhibit vastly different ¹⁰³Rh shifts, with differences exceeding 1000 ppm, highlighting the sensitivity of this technique to the immediate coordination sphere of the metal. acs.org The presence of bulky triphenylacetate ligands influences the solution-state behavior, and NMR can be used to study the equilibria involving axial ligation.

Interactive Table: Representative NMR Data

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H7.14-7.91m-Aromatic protons
¹³C117.1-147.4--Aromatic & carboxylate carbons

Note: Specific chemical shift values for this compound are dependent on the solvent and any coordinated axial ligands. The data presented are representative ranges for similar phenyl-containing rhodium carboxylates. scispace.com

Infrared (IR) Spectroscopy for Ligand Vibrational Modes

Infrared (IR) spectroscopy provides valuable information about the coordination of the triphenylacetate ligands to the dirhodium core. The vibrational frequencies of the carboxylate groups are particularly diagnostic.

The key IR absorptions are the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the COO⁻ group. The separation between these two bands (Δν = νasym - νsym) is indicative of the coordination mode of the carboxylate ligand. In a bridging bidentate mode, as seen in the paddlewheel structure, this separation is typically smaller than in a monodentate or ionic carboxylate. For rhodium(II) carboxylates, the Rh-Rh stretching vibration is expected to appear in the far-IR region, calculated to be around 300 cm⁻¹. researchgate.net

Interactive Table: Key IR Vibrational Frequencies

Vibrational ModeFrequency Range (cm⁻¹)Significance
Asymmetric COO⁻ Stretch (νasym)~1580 - 1610Indicates carboxylate coordination
Symmetric COO⁻ Stretch (νsym)~1400 - 1420Indicates carboxylate coordination
Rh-O Stretch~350 - 450Evidence of metal-ligand bond
Rh-Rh Stretch~300Evidence of metal-metal bond

Note: The exact frequencies can be influenced by the solid-state packing and the presence of axial ligands. researchgate.net

UV-Vis Spectroscopy in Axial Ligand Studies

UV-Vis spectroscopy is a sensitive technique for studying the electronic transitions within the dirhodium core and how they are affected by the coordination of axial ligands. The color of dirhodium(II) carboxylate solutions can change noticeably upon the addition of a coordinating solvent or ligand, a phenomenon that can be quantified with UV-Vis spectroscopy. chemrxiv.org

The electronic spectrum of dirhodium(II) complexes typically displays several bands. A low-energy, low-intensity band around 600 nm is often assigned to a δ → δ* transition. researchgate.net A more intense band is observed in the UV region, which is attributed to the σ(Rh₂) → σ(Rh₂) transition. researchgate.net The position and intensity of these bands are modulated by the nature of the axial ligand. Coordination of a Lewis base to the axial position generally causes a blue shift in the electronic transitions due to the population of a vacant Rh-Rh σ orbital. chemrxiv.org

Interactive Table: Typical UV-Vis Absorption Maxima for Dirhodium(II) Carboxylates

TransitionWavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
Band I~550 - 650200 - 300δ → δ
Band II~450 - 500Variableπ(Rh-O) → σ(Rh₂)
Band III~220 - 230~17,000σ(Rh₂) → σ(Rh₂)

Note: The specific λmax and ε values are dependent on the solvent and the nature of any axially coordinated ligands. researchgate.net

Single-Crystal X-ray Diffraction Analysis of the Dimer and Its Adducts

Rhodium-Rhodium Bond Distances and Carboxylate Bridging Geometries

The hallmark of the paddlewheel structure is the direct bond between the two rhodium(II) centers. The Rh-Rh bond distance is a critical parameter that is sensitive to the electronic effects of both the bridging carboxylate ligands and any axially coordinated ligands. For dirhodium(II) tetracarboxylates, these bond lengths typically fall in the range of 2.38 to 2.52 Å. researchgate.net

The four triphenylacetate ligands bridge the two rhodium atoms, with each carboxylate group coordinating to both metal centers through its two oxygen atoms. This results in a syn-syn bridging arrangement. The Rh-O bond distances are typically around 2.0 Å. The bulky triphenylmethyl groups of the ligands create a sterically hindered environment around the dirhodium core.

Interactive Table: Selected Bond Distances from X-ray Crystallography

BondTypical Distance (Å)Significance
Rh-Rh2.38 - 2.52Indicates a single bond between the metal centers researchgate.net
Rh-O~2.0Equatorial coordination of carboxylate ligands
C=O~1.25Carboxylate carbonyl bond
C-O~1.25Carboxylate single bond

Note: The actual bond distances can vary slightly depending on the specific crystal structure and any co-crystallized solvent molecules or axial adducts.

Axial Coordination Geometries and Ligand Interactions

The rhodium atoms in the dimer are coordinatively unsaturated in the axial positions, making them Lewis acidic. researchgate.net They can readily coordinate a variety of donor ligands, such as water, alcohols, nitriles, and phosphines. This axial ligation plays a crucial role in the catalytic activity of these complexes. chemrxiv.org

The coordination of axial ligands typically leads to an elongation of the Rh-Rh bond. researchgate.net The geometry around each rhodium atom can be described as square pyramidal, with the four equatorial positions occupied by the oxygen atoms of the bridging carboxylates and the apical position occupied by the axial ligand. In the absence of an external ligand, weak interactions with oxygen atoms from adjacent dimer units can occur in the solid state. capes.gov.br The Rh-Rh-L bond angle in these adducts provides insight into the nature of the axial interaction.

Conformational Analysis and Chiral Crown Structures

The conformational landscape of dirhodium(II) carboxylate complexes, including the triphenylacetate dimer, is a subject of considerable research interest due to its profound impact on their catalytic activity and stereoselectivity. The orientation of the bulky triphenylacetate ligands around the dirhodium core gives rise to various conformational isomers, which can influence the accessibility and stereochemical environment of the catalytic sites.

The four bridging carboxylate ligands can arrange themselves in different orientations relative to the plane defined by the two rhodium atoms and the four inner oxygen atoms. These arrangements are typically described by designating the position of the bulky substituent on the carboxylate ligand as either pointing "up" (α) or "down" (β) relative to this plane. This leads to several possible conformations with distinct symmetries. mdpi.com

For a homoleptic dirhodium(II) tetracarboxylate complex like the triphenylacetate dimer, where all four bridging ligands are identical, the principal conformations are:

α,α,α,α (C₄ symmetry): All four triphenylmethyl groups are on the same side of the dirhodium core. This arrangement often leads to the formation of a "chiral crown" or "bowl-shaped" structure. nih.gov

α,α,β,β (C₂ symmetry): Two adjacent triphenylmethyl groups are on one side, and the other two are on the opposite side.

α,β,α,β (D₂ symmetry): The triphenylmethyl groups alternate on opposite sides of the dirhodium core.

α,α,α,β (C₁ symmetry): Three triphenylmethyl groups are on one side, and one is on the opposite side, resulting in an asymmetric structure.

The term chiral crown structure is often used to describe the C₄-symmetric (or pseudo-C₄-symmetric) α,α,α,α-conformer. In this conformation, the bulky ligands create a chiral cavity around one of the axial coordination sites on the rhodium centers. This cavity can act as a chiral pocket, influencing the trajectory of incoming substrates and thus enabling enantioselective catalysis. The steric bulk of the triphenylacetate ligands is expected to favor the formation of such a well-defined chiral environment.

The relative stability of these conformers is influenced by a combination of steric and electronic factors, as well as the nature of any axial ligands and the solvent. Computational studies on related dirhodium(II) carboxylate complexes have shown that the energy differences between these conformers can be small, and the complex may be fluxional in solution, with multiple conformations present in equilibrium. nih.gov

The specific conformation adopted by this compound in the solid state and in solution plays a crucial role in its application in asymmetric catalysis. The chiral crown conformation, in particular, is highly sought after for reactions where the catalyst is intended to control the stereochemical outcome. The defined architecture of the chiral pocket can lead to high levels of enantioselectivity in a variety of transformations, including cyclopropanation, C-H insertion, and ylide formation reactions. mdpi.comcanberra.edu.au

Table 1: Possible Conformations of this compound

ConformationLigand ArrangementPoint Group SymmetryDescription
1α,α,α,αC₄All four triphenylmethyl groups are on the same side, potentially forming a "chiral crown".
2α,α,β,βC₂Two adjacent triphenylmethyl groups are on opposite sides to the other two.
3α,β,α,βD₂Triphenylmethyl groups alternate on opposite sides of the dirhodium core.
4α,α,α,βC₁Three triphenylmethyl groups are on one side and one on the opposite side.

Table 2: Research Findings on Conformational Analysis of Dirhodium(II) Carboxylates

Research FocusKey FindingsReference
General Conformational AnalysisLigand blocking groups can adopt α or β positions, leading to C₄, C₂, D₂, and C₁ symmetric conformations. mdpi.com
Chiral Crown ConformationThe α,α,α,α-conformation can form a "chiral crown" structure, which is important for enantioselective catalysis. nih.gov
Fluxionality in SolutionDirhodium(II) carboxylate catalysts can be highly fluxional in solution, with multiple conformers present simultaneously. nih.gov
Influence on CatalysisThe specific conformation of the catalyst is a key factor in determining the stereoselectivity of the catalyzed reaction. canberra.edu.au

Catalytic Reactivity and Mechanistic Investigations of Rhodium Ii Triphenylacetate Dimer

General Principles of Rhodium(II)-Carbenoid Chemistry

The catalytic activity of rhodium(II) triphenylacetate dimer is intrinsically linked to the generation and reactivity of rhodium-carbenoid intermediates. These highly reactive species are central to a wide array of synthetic transformations.

Generation of Metallo-Carbenes from Diazo Compounds

The primary method for generating rhodium-carbenoid species involves the reaction of a rhodium(II) catalyst with a diazo compound. researchgate.netu-tokyo.ac.jprsc.org In this process, the rhodium(II) complex catalyzes the decomposition of the diazo compound, leading to the extrusion of a molecule of nitrogen gas (N₂). rsc.orgu-tokyo.ac.jp This step is highly favorable due to the formation of the stable N₂ molecule. The resulting metal-stabilized carbene, or metallo-carbene, is a transient, electrophilic intermediate. rsc.orgu-tokyo.ac.jp

The general mechanism can be summarized in three steps:

Complexation: The α-carbon of the diazo compound coordinates to an axial site of the rhodium(II) catalyst. rsc.org

Nitrogen Extrusion: The complex then expels a molecule of dinitrogen. rsc.org

Carbene Formation: This results in the formation of a rhodium-carbene intermediate. rsc.org

The stability and reactivity of the generated carbene can be tuned by the substituents on the diazo compound. u-tokyo.ac.jp For instance, donor/acceptor-substituted carbenes, which have both an electron-donating and an electron-withdrawing group, are particularly effective in C-H insertion reactions due to their attenuated reactivity, which enhances selectivity. nih.gov

Role of the Triphenylacetate Ligand in Modulating Carbene Reactivity

The ligands surrounding the dirhodium core play a crucial role in modulating the reactivity and selectivity of the rhodium-carbene intermediate. The bulky triphenylacetate ligands in this compound create a sterically demanding environment around the catalytic center. This steric hindrance influences the approach of the substrate and can impart high levels of regio- and stereoselectivity in subsequent reactions. nih.gov

The electronic properties of the carboxylate ligands also affect the electrophilicity of the rhodium-carbene. More electron-withdrawing ligands increase the carbene's electrophilicity, making it more reactive. Conversely, electron-donating ligands decrease electrophilicity, leading to a more selective and less reactive carbene. The triphenylacetate ligand, with its phenyl groups, can influence the electronic environment of the rhodium centers, thereby fine-tuning the reactivity of the carbene intermediate. This allows for a high degree of control over the outcome of catalytic reactions. nih.gov

C-H Activation and Functionalization Reactions

This compound is a highly effective catalyst for C-H activation and functionalization, a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. invivochem.commedchemexpress.comsigmaaldrich.com This approach offers a more atom- and step-economical alternative to traditional synthetic methods that often require pre-functionalized starting materials. nih.gov

Intramolecular C-H Insertion Reactions

Intramolecular C-H insertion is a key application of this compound, enabling the synthesis of various cyclic compounds. organic-chemistry.orgcaltech.edu In these reactions, a rhodium-carbene generated from a diazo compound tethered to the substrate inserts into a C-H bond within the same molecule. rsc.orgorganic-chemistry.org This process is particularly useful for constructing five-membered rings, which are common motifs in natural products and pharmaceuticals. organic-chemistry.org

The choice of catalyst is critical for achieving high efficiency and selectivity in these cyclization reactions. organic-chemistry.org For example, in the synthesis of α-aryl cyclopentanones from α-aryl-α-diazo ketones, rhodium catalysts have been shown to promote efficient cyclization. organic-chemistry.org The reaction proceeds through the formation of a rhodium-carbene intermediate, which then undergoes a C-H insertion to form the cyclopentanone (B42830) ring. organic-chemistry.org

Table 1: Examples of Intramolecular C-H Insertion Reactions Catalyzed by Rhodium(II) Complexes

SubstrateCatalystProductYield (%)
α-Aryl-α-diazo ketoneRh₂(OAc)₄α-Aryl cyclopentanoneHigh
Diazoacetoacetate tethered to an alkyl chainRh₂(esp)₂Cyclic β-keto esterVaries

Intermolecular C-H Functionalization

This compound also catalyzes intermolecular C-H functionalization, where a rhodium-carbene reacts with a C-H bond of a separate molecule. nih.govacs.org This transformation is particularly challenging due to the need for high selectivity among multiple potential C-H bonds in both the substrate and the reaction medium.

Donor/acceptor carbenes are often employed in these reactions as their attenuated reactivity allows for greater control and selectivity. nih.gov The steric and electronic properties of both the catalyst's ligands and the carbene's substituents are crucial in directing the insertion to a specific C-H bond. nih.govacs.org This methodology has been successfully applied to the functionalization of alkanes, cycloalkanes, and more complex molecules. nih.govnih.gov

Site-Selectivity and Regioselectivity in C-H Activation

Achieving high site-selectivity and regioselectivity is a central challenge in C-H activation chemistry. The structure of the rhodium(II) catalyst, particularly the steric bulk and electronic nature of its ligands, plays a pivotal role in determining which C-H bond in a molecule will be functionalized. invivochem.comu-tokyo.ac.jp

In intramolecular reactions, the regioselectivity is often governed by the formation of sterically and electronically favored five- or six-membered ring transition states. For intermolecular reactions, the selectivity is influenced by a combination of factors, including:

Steric hindrance: The catalyst can direct the carbene to the most accessible C-H bond.

Electronic effects: Electron-rich C-H bonds are generally more reactive towards the electrophilic rhodium-carbene.

Directing groups: A functional group on the substrate can coordinate to the rhodium catalyst, delivering the carbene to a specific nearby C-H bond. nih.gov

By carefully selecting the catalyst, such as this compound, and tuning the reaction conditions, it is possible to achieve high levels of control over the site of C-H functionalization, enabling the synthesis of complex molecular architectures with precision. invivochem.comnih.gov

Cyclopropanation and Cyclopropenation Reactions

This compound, often abbreviated as Rh₂(TPA)₄, is a highly effective catalyst in promoting the formation of three-membered rings through the reaction of a rhodium carbene intermediate with alkenes and alkynes. medchemexpress.com The bulky triphenylacetate ligands play a crucial role in conferring unique selectivity to these transformations.

The reaction between a diazo compound and an alkene, mediated by a rhodium(II) catalyst, is a powerful method for synthesizing cyclopropane (B1198618) rings. nih.gov A significant challenge in reactions involving α-alkyl-α-diazoesters is the competing pathway of β-hydride elimination. However, the use of sterically demanding carboxylate ligands on the dirhodium center can suppress this side reaction. nih.gov

Research has shown that this compound is a uniquely effective catalyst for promoting highly diastereoselective cyclopropanation reactions. nih.gov The significant steric bulk of the triphenylacetate (TPA) ligands is believed to be responsible for the high levels of diastereoselectivity observed. nih.gov This catalyst has proven successful in the cyclopropanation of a range of α-alkyl-diazoesters with various alkene substrates. nih.gov The reactions proceed with high chemoselectivity, favoring cyclopropanation over the otherwise facile β-hydride elimination pathway. nih.gov

Successful cyclopropanations have been achieved with both α-methyl and α-n-alkyldiazoesters, reacting with a variety of alkenes. nih.gov

Table 1: Diastereoselective Cyclopropanation of Alkenes with α-Alkyl-Diazoesters Catalyzed by this compound The following table summarizes the scope of the reaction as described in research, highlighting the versatility of the catalyst.

Alkene SubstrateDiazo Compound TypeProduct TypeReference
Substituted Styrenesα-Alkyl-α-diazoesterSubstituted Phenylcyclopropane nih.gov
α-Vinylnaphthaleneα-Alkyl-α-diazoesterNaphthyl-substituted Cyclopropane nih.gov
α-Methylstyreneα-Alkyl-α-diazoester1-Methyl-1-phenyl-substituted Cyclopropane nih.gov
1,1-Diphenylethyleneα-Alkyl-α-diazoester1,1-Diphenyl-substituted Cyclopropane nih.gov
Butyl Vinyl Etherα-Alkyl-α-diazoesterButoxy-substituted Cyclopropane nih.gov
3,4-Dihydro-2H-pyranα-Alkyl-α-diazoesterFused Dihydropyran-Cyclopropane nih.gov

Cyclopropenation of Alkynes

The rhodium-catalyzed reaction between a diazo compound and an alkyne is a primary method for the synthesis of cyclopropenes. These strained three-membered rings are valuable intermediates in organic synthesis. The general transformation involves the generation of a rhodium carbene, which then undergoes a cycloaddition with the alkyne. While this is a well-established area of rhodium catalysis, with catalysts like dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate) (Rh₂(S-DOSP)₄) being noted for high enantioselectivity in reactions with terminal alkynes, specific studies detailing the use of this compound for cyclopropenation are not extensively documented in the literature. nih.gov The steric and electronic properties of the triphenylacetate ligands, which are beneficial in cyclopropanation, would be expected to influence the reactivity and selectivity in cyclopropenation as well.

The cyclopropane ring, once formed, can participate in subsequent transformations, leading to the development of powerful tandem reaction sequences. Rhodium(II) catalysts are instrumental in initiating such cascades by first mediating the cyclopropanation step. For example, a tandem cyclopropanation/Cope rearrangement (also known as a vinylcyclopropane (B126155) rearrangement) can be used to construct larger ring systems. Another documented tandem process involves the rhodium-catalyzed reaction of 1,3-dienes with ethyl 2-formyldiazoacetate, which can result in a tandem cyclopropanation/Cloke-Wilson rearrangement. These sequences capitalize on the reactivity of the initially formed cyclopropane intermediate to rapidly build molecular complexity from simple precursors.

Ylide Formation and Rearrangement Reactions

This compound is also a proficient catalyst for reactions that proceed through ylide intermediates. sigmaaldrich.com An ylide is a neutral dipolar molecule containing a formally negatively charged atom (usually a carbanion) directly attached to a heteroatom with a formal positive charge. The catalyst facilitates the reaction of a rhodium carbene with a Lewis base, such as the oxygen of a carbonyl group or the sulfur of a thioether.

The generation of carbonyl ylides from the reaction of rhodium carbenes with aldehydes or ketones is a cornerstone of modern synthetic chemistry. illinois.edunih.gov this compound is listed as a catalyst for the preparation of cyclic oxonium ylides, which are a class of carbonyl ylides. sigmaaldrich.com The general mechanism involves the attack of the lone pair of a carbonyl oxygen onto the electrophilic rhodium carbene intermediate. This step forms a transient carbonyl ylide. illinois.edu

These highly reactive 1,3-dipoles are typically not isolated but are trapped in situ. A common and synthetically powerful fate for these intermediates is an intramolecular or intermolecular [3+2] dipolar cycloaddition with a suitable dipolarophile (such as an alkene or alkyne), leading to the formation of five-membered oxygen-containing heterocyclic rings, such as tetrahydrofurans. illinois.eduresearchgate.net The choice of catalyst can be critical and is often dependent on the specific substrates and desired outcome. nih.gov

Table 2: General Scheme of Carbonyl Ylide Formation and Cycloaddition

StepDescriptionIntermediate/ProductReference
1Reaction of diazo compound with Rh₂(TPA)₄ catalystRhodium Carbene Intermediate illinois.edu
2Reaction of carbene with a carbonyl compoundCarbonyl Ylide (1,3-dipole) illinois.edunih.gov
3Intramolecular or Intermolecular [3+2] CycloadditionFive-membered Heterocycle illinois.eduresearchgate.net

Sulfonium (B1226848) Ylide Rearrangements

Analogous to carbonyl ylide formation, rhodium carbenes can react with the sulfur atom of thioethers or sulfides to generate sulfonium ylides. These intermediates are prone to undergo rapid sigmatropic rearrangements, which are valuable carbon-carbon bond-forming reactions. The two most common rearrangement pathways are the nih.govsigmaaldrich.com-sigmatropic rearrangement (Sommelet-Hauser rearrangement) and the nih.govsigmaaldrich.com-rearrangement (Stevens rearrangement).

Rhodium(II) catalysts are highly effective at promoting tandem ylide formation/ nih.govsigmaaldrich.com-sigmatropic rearrangements. nih.gov For instance, the reaction of a rhodium carbene with an allyl sulfide (B99878) generates a sulfonium ylide that swiftly rearranges to form a homoallylic sulfide. This sequence allows for the stereoselective creation of new carbon-carbon bonds and can generate vicinal stereocenters with a high degree of control. nih.gov The reaction outcome, particularly the competition between nih.govsigmaaldrich.com- and nih.govsigmaaldrich.com-rearrangements, can be influenced by factors such as the solvent and the electronic properties of the sulfide.

Nitrene Transfer and Amination Reactions

This compound serves as a catalyst for various nitrene transfer and amination reactions, enabling the formation of carbon-nitrogen bonds. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These reactions are valuable for synthesizing nitrogen-containing compounds. researchgate.net

This compound is an effective catalyst for the amination of allene (B1206475) carbamates. sigmaaldrich.comsigmaaldrich.com This process can lead to the formation of highly substituted aminocyclopropanes through a 2-amidoallylcation-like intermediate. nih.gov The interaction between a sulfamate (B1201201) ester-derived metallonitrene and an allene generates a versatile intermediate that can rearrange to form iminocyclopropanes. nih.gov

The catalyst is also utilized in C-H bond nitrene insertion reactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This type of reaction involves the formal insertion of a nitrene group into a carbon-hydrogen bond, a powerful transformation for creating C-N bonds. researchgate.net Dirhodium nitrenes are recognized as potent intermediates for C(sp³)–H amination reactions. researchgate.net Mechanistic studies, including kinetic isotope effect experiments and DFT calculations, suggest that these C-H insertion reactions often proceed through a concerted, though sometimes asynchronous, three-centered transition state. princeton.eduyoutube.com The reactivity of C-H bonds typically follows the order of methine > methylene (B1212753) > methyl, although steric factors can influence this preference. princeton.edu

N-Mesyloxycarbamates are practical nitrene precursors for these rhodium-catalyzed C-H amination reactions. researchgate.netnih.gov Computational studies using Density Functional Theory (DFT) have been employed to understand the catalytic cycle. nih.gov These studies indicate that a concerted pathway involving a rhodium-nitrene species undergoing C-H insertion is generally favored over a stepwise mechanism. mtroyal.ca The rate-limiting step is often identified as the C-H insertion itself. mtroyal.ca

Table 1: Research Findings on C-H Bond Nitrene Insertion

Study FocusKey Findings
General Reactivity This compound catalyzes C-H bond nitrene insertion. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Mechanism The reaction is believed to occur via a concerted, three-centered transition state. princeton.edu
Reactivity Trend C-H bond reactivity is typically methine > methylene > methyl. princeton.edu
Nitrene Precursors N-Mesyloxycarbamates are effective nitrene sources for this transformation. researchgate.netnih.gov
Rate-Limiting Step Kinetic and computational studies suggest the C-H insertion is the rate-limiting step. mtroyal.ca

Annulation and Ring Expansion Reactions

This compound also demonstrates catalytic activity in annulation and ring expansion reactions, facilitating the construction of various ring systems.

Dirhodium(II) catalysts, including the triphenylacetate variant, are instrumental in the annulation of diazocarbonyl compounds. For instance, o-alkynyl-substituted alpha-diazoketones can undergo internal cyclization to form indenone derivatives. nih.gov The reaction proceeds through the formation of a rhodium-stabilized carbenoid, which then adds to a tethered alkyne. nih.gov This is followed by further transformations like C-H insertion or cyclopropanation. nih.gov Similarly, intermolecular [3+2] annulation of N-vinyl indoles with N-tosyl-1,2,3-triazoles can be achieved, yielding indoles with a dihydropyrrole ring. rsc.org

While specific studies detailing the use of this compound in the ring expansion of cyclopropenes are not prevalent in the provided results, the broader class of rhodium catalysts is known to mediate such transformations. For example, rhodium catalysts can promote the ring expansion of cyclopropanes to seven-membered rings through a 1,5 C–C bond migration. nih.gov This process can involve the formation of an allene intermediate. nih.gov Rhodium-catalyzed hydroformylation of trisubstituted cyclopropenes has also been reported to yield chiral quaternary cyclopropanes. nih.gov

Table 2: Examples of Rhodium-Catalyzed Annulation and Ring Expansion

Reaction TypeSubstratesProductCatalyst Class
Internal Cyclization o-Alkynyl-substituted alpha-diazoketonesIndenone derivativesRh(II)-carboxylates nih.gov
[3+2] Annulation N-vinyl indoles and N-tosyl-1,2,3-triazolesIndoles with a dihydropyrrole ringRhodium(II) catalysts rsc.org
Ring Expansion CyclopropanesSeven-membered ringsRhodium catalysts nih.gov
Hydroformylation Trisubstituted cyclopropenesChiral quaternary cyclopropanesRhodium catalysts nih.gov

Mechanistic Insights and Computational Studies

The mechanism of reactions catalyzed by dirhodium(II) complexes is a subject of extensive research, often employing computational methods like Density Functional Theory (DFT). nih.govnih.govscilit.com For nitrene transfer reactions, a key intermediate is the rhodium-nitrene species. nih.govmtroyal.ca DFT studies on C-H amination with N-mesyloxycarbamates support a concerted C-H insertion pathway from a closed-shell singlet rhodium-nitrene. nih.gov This pathway is energetically favored over a stepwise radical mechanism. nih.gov The formation of the rhodium-nitrene itself is a crucial step, involving the coordination of the carbamate (B1207046) and subsequent bond rearrangement. nih.gov

In the context of carbene chemistry, which shares mechanistic similarities, the dirhodium catalyst activates the diazo compound to form a rhodium-carbene intermediate. princeton.edu This electrophilic carbene can then undergo various reactions, including C-H insertion and cyclopropanation. princeton.edunih.gov The electronic properties of the ligands on the dirhodium core, such as the triphenylacetate groups, can influence the reactivity and selectivity of the catalyst. nih.gov

Computational models and databases have been developed to map the steric and electronic properties of various dirhodium(II) catalysts, aiding in catalyst selection and optimization without necessarily requiring detailed mechanistic data for every new reaction. nih.gov These tools can help predict catalyst performance across a range of transformations. nih.gov Mechanistic investigations using techniques like time-dependent DFT (TDDFT) simulations and kinetic isotope effect studies provide deeper understanding of the reaction pathways, including the nature of transition states and the potential for competing reaction channels. youtube.com

Transition State Modeling and Energy Profiles

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions catalyzed by dirhodium(II) complexes. While specific transition state modeling for this compound is not extensively detailed in the provided results, general principles derived from related dirhodium(II) catalysts can be applied. The development of databases featuring DFT-calculated parameters that capture the steric and electronic properties of various dirhodium(II) catalysts aids in mapping the catalyst space and predicting reactivity. nih.gov

For reactions involving the formation of rhodium-carbenes, the transition state for C-H insertion is generally described as a concerted, albeit potentially asynchronous, three-centered interaction. princeton.edu In this model, the carbene carbon inserts into a C-H bond of the substrate, leading to the formation of a new C-C bond and a C-H bond at the formerly carbenic carbon. The energy profile of such a reaction would show the formation of the rhodium-carbene intermediate, followed by the transition state for C-H insertion, and finally the release of the product and regeneration of the catalyst. The bulky triphenylacetate ligands are expected to influence the energy of these transition states, thereby affecting the rate and selectivity of the reaction.

Predictive models based on reaction-specific parameters can be biased towards known reaction pathways. Therefore, mapping the intrinsic properties of dirhodium(II) catalysts, like this compound, can help in understanding their reactivity across a broader range of transformations. nih.gov

Kinetic Studies and Hammett Correlation Analysis

Kinetic studies provide valuable insights into reaction mechanisms, including the identification of rate-determining steps and the influence of electronic effects on reaction rates. For dirhodium(II)-catalyzed reactions, kinetic analyses have been crucial in understanding transformations like C-H functionalization and cyclopropanation. nih.govnsf.gov

In the context of C-H functionalization reactions catalyzed by dirhodium complexes with donor/acceptor carbenes, detailed kinetic studies have revealed that the C-H functionalization step itself is often rate-determining. nih.gov This understanding has led to strategies for optimizing reaction conditions to achieve high catalyst turnover numbers. nih.gov

Hammett Correlation Analysis

The Hammett equation is a powerful tool for investigating the electronic effects of substituents on the rates and equilibria of reactions involving aromatic compounds. libretexts.orgwikipedia.org It provides a quantitative measure of the sensitivity of a reaction to electronic changes in the reactants. A Hammett plot, which correlates the logarithm of the reaction rate or equilibrium constant with a substituent constant (σ), can reveal important mechanistic details. csbsju.edu

For instance, in the rhodium(II)-catalyzed formation of carbazoles from biaryl azides, a non-linear Hammett plot was observed. nih.gov This deviation from linearity suggested a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent was varied. wikipedia.orgnih.gov Specifically, the data pointed towards two intersecting lines with opposite ρ-values, indicating that electron-donating groups on the biaryl π-system accelerate the formation of the rhodium nitrenoid intermediate, and that C-N bond formation proceeds via a 4π-electron-5-atom electrocyclization. nih.gov A positive ρ value would indicate that the reaction is favored by electron-withdrawing groups, while a negative ρ value would suggest that electron-donating groups accelerate the reaction. nih.gov

While a specific Hammett analysis for this compound was not found in the search results, this methodology is broadly applicable to reactions it catalyzes, particularly those involving substituted aromatic substrates. By examining the correlation between reaction rates and Hammett substituent constants, one could deduce the electronic demands of the transition state and gain a deeper understanding of the mechanism.

Table 1: Illustrative Hammett Correlation Data for a Hypothetical Reaction This table is for illustrative purposes to demonstrate the application of Hammett analysis and is not based on experimental data for this compound from the search results.

Substituent (X)σ_plog(k_X/k_H)
-NO₂0.781.20
-CN0.661.05
-Br0.230.40
-H0.000.00
-CH₃-0.17-0.30
-OCH₃-0.27-0.55

Characterization of Reactive Intermediates (e.g., Rh-carbenes)

The catalytic cycles of many reactions mediated by this compound involve the formation of transient, highly reactive intermediates. medchemexpress.com Among the most important of these are rhodium-carbene species. researchgate.net These intermediates are typically generated from the reaction of the dirhodium(II) catalyst with a diazo compound, leading to the extrusion of dinitrogen. nih.gov

Rhodium(II) N-trifluoromethylsulfonyl azavinyl carbenes, for example, can be formed in situ from NH-1,2,3-triazoles, triflic anhydride, and a rhodium(II) carboxylate. nih.gov These carbenes are highly reactive and can participate in a variety of transformations, including cyclopropanation and C-H insertion. researchgate.netnih.gov The donor and acceptor substituents on the carbene play a crucial role in modulating its stability and reactivity. princeton.edu Donor groups can stabilize the carbene through resonance, while acceptor groups increase its electrophilicity. princeton.edu

The dirhodium(II) core acts as a strong σ-acceptor and a weak π-back-donator, which stabilizes the carbene intermediate. princeton.edu The second rhodium atom can function as an electron sink, further increasing the electrophilicity of the carbene moiety. princeton.edu The bulky triphenylacetate ligands on the catalyst would sterically influence the approach of the substrate to the carbene center, thereby controlling the stereoselectivity of the reaction.

While direct characterization of these transient species is challenging due to their short lifetimes, their existence is inferred from the products of the reactions and supported by computational studies. The nature of the rhodium-carbene intermediate is central to understanding the reactivity and selectivity observed in reactions catalyzed by this compound.

Enantioselective Catalysis Mediated by Rhodium Ii Triphenylacetate Dimer and Chiral Analogues

Principles of Asymmetric Induction in Dirhodium(II) Catalysis

The fundamental principle of asymmetric induction in dirhodium(II) catalysis lies in the creation of a chiral pocket around the active rhodium center. acs.orgmdpi.com This is achieved by employing chiral ligands that bridge the two rhodium atoms. In the case of dirhodium(II) paddlewheel complexes, four bidentate ligands create a C4-symmetric or lower symmetry environment. mdpi.comnih.gov When a prochiral substrate, such as a diazo compound, coordinates to one of the axial sites of the dirhodium(II) complex, it experiences steric and electronic interactions with the chiral ligands. These interactions differentiate between the two enantiotopic faces of the substrate, favoring the formation of one enantiomer of the product over the other.

The process typically begins with the decomposition of a diazo compound by the dirhodium(II) catalyst to form a rhodium-carbene intermediate. This highly reactive species then undergoes various transformations, such as cyclopropanation, C-H insertion, or ylide formation. nih.govacs.org The enantioselectivity of these reactions is determined by the facial selectivity of the initial substrate approach and the subsequent stereocontrolled reaction of the carbene intermediate. The arrangement of the bulky blocking groups on the chiral ligands dictates the preferred orientation of the substrate, thereby controlling the absolute stereochemistry of the product. mdpi.com Computational studies have been instrumental in understanding these interactions and predicting the stereochemical outcomes. acs.orgconicet.gov.ar

Development of Chiral Dirhodium(II) Triphenylacetate-Based Catalysts

While rhodium(II) triphenylacetate dimer itself is achiral, its structural framework serves as a valuable scaffold for the design of chiral catalysts. By replacing the triphenylacetate ligands with chiral carboxylates or carboxamidates, a wide array of chiral dirhodium(II) catalysts have been synthesized and successfully employed in asymmetric catalysis. acs.orgnih.gov

The choice of the chiral ligand is paramount in achieving high enantioselectivity. The steric and electronic properties of the ligand directly influence the shape and nature of the chiral pocket around the rhodium center. acs.orgnih.gov Generally, ligands with bulky substituents that effectively shield one face of the coordinated carbene lead to higher enantiomeric excesses (ee). The strategic placement of these bulky groups can create a highly selective environment for the approaching substrate. mdpi.com

For instance, dirhodium(II) catalysts derived from chiral N-phthaloyl-amino acids have shown exceptional performance in various asymmetric transformations. nih.gov The rigid structure of the phthalimido group, combined with the stereocenter of the amino acid, creates a well-defined chiral space that effectively controls the enantioselectivity of the reaction. The development of catalysts with even more sterically demanding ligands, such as those incorporating bulky triarylmethyl groups, has further pushed the boundaries of enantiocontrol in dirhodium(II) catalysis.

The electronic nature of the ligands also plays a crucial role. Electron-withdrawing groups on the ligands can increase the electrophilicity of the rhodium center, which can affect the reactivity and, in some cases, the selectivity of the catalyst. Conversely, electron-donating groups can modulate the catalyst's activity in a different manner. The fine-tuning of these electronic parameters, in conjunction with steric factors, is a key strategy in the design of highly effective chiral dirhodium(II) catalysts.

Chiral dirhodium(II) catalysts based on triphenylacetate analogues have demonstrated broad substrate scope in a variety of asymmetric reactions. These include:

Cyclopropanation: Intermolecular cyclopropanation of alkenes with diazoacetates is a hallmark reaction for these catalysts, often proceeding with high yields and excellent enantioselectivities. nih.govnih.gov The catalysts are particularly effective for reactions involving vinyl- and aryldiazoacetates. nih.gov

C-H Insertion: Intramolecular C-H insertion reactions to form five- and six-membered rings are also highly successful, providing a powerful tool for the synthesis of chiral lactones and lactams. nih.govacs.org

Ylide Formation and Subsequent Reactions: The formation of chiral ylides from the reaction of rhodium carbenes with heteroatoms (e.g., oxygen, sulfur, nitrogen) followed by nih.govacs.org-sigmatropic rearrangements is another important application.

Despite their broad utility, these catalysts do have limitations. The enantioselectivity can be highly dependent on the structure of both the diazo compound and the substrate. For some challenging substrates, achieving high levels of enantiocontrol remains a significant hurdle. Furthermore, catalyst loading and reaction conditions often need to be carefully optimized for each specific transformation. The development of more robust and generally applicable catalysts is an ongoing area of research.

Diastereodivergent Asymmetric Catalysis

A more advanced application of chiral dirhodium(II) catalysis is in diastereodivergent synthesis. This powerful strategy allows for the selective formation of any of the four possible stereoisomers of a product containing two new stereocenters from a single set of starting materials, simply by choosing the appropriate catalyst. This is achieved by using two different chiral catalysts that exhibit opposite enantio- and diastereofacial selectivity.

In the context of dirhodium(II) catalysis, this has been demonstrated in reactions where both the catalyst and a chiral auxiliary on the substrate can influence the stereochemical outcome. By carefully matching or mismatching the stereochemical preferences of the catalyst and the auxiliary, it is possible to control the formation of a specific diastereomer with high selectivity. This approach has been particularly successful in cyclopropanation and C-H insertion reactions, providing access to a wide range of stereochemically complex molecules. The ability to generate all possible stereoisomers from a common set of precursors is of immense value in medicinal chemistry and drug discovery, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Applications in Enantioselective Synthesis of Chiral Building Blocks and Natural Product Scaffolds

The high levels of enantioselectivity and functional group tolerance exhibited by chiral dirhodium(II) triphenylacetate-based catalysts have made them invaluable tools in the synthesis of complex organic molecules. They have been successfully applied to the enantioselective synthesis of a wide variety of chiral building blocks, which are versatile intermediates for the construction of more complex targets.

For example, the asymmetric cyclopropanation of alkenes provides access to chiral cyclopropanes, which are important structural motifs found in many natural products and pharmaceuticals. Similarly, enantioselective C-H insertion reactions have been utilized to construct key carbocyclic and heterocyclic ring systems present in numerous bioactive molecules. nih.gov

Interactive Data Table of Research Findings

Catalyst ClassReaction TypeSubstrate ExampleProduct TypeEnantiomeric Excess (ee)Reference
Chiral Dirhodium(II) CarboxamidatesIntramolecular C-H InsertionDiazoacetamidesγ-LactamsHigh acs.org
Chiral Dirhodium(II) ProlinatesIntermolecular CyclopropanationStyrene (B11656) & Ethyl DiazoacetatePhenylcyclopropane CarboxylateUp to 98% nih.gov
Chiral Dirhodium(II) Phthalimido-Amino Acid DerivedIntermolecular CyclopropanationVarious Alkenes & DiazoacetatesSubstituted CyclopropanesHigh nih.gov

Advanced Topics in Catalyst Design and Modulation

Tuning Reactivity and Selectivity through Ligand Modification

The catalytic behavior of the Rhodium(II) triphenylacetate dimer is not static; it can be precisely controlled by altering the ligands attached to the dirhodium core. Both the bridging carboxylate ligands and the ligands that can coordinate to the open axial sites play crucial roles in determining the catalyst's efficacy and the outcome of the reaction. acs.orgulisboa.pt

The carboxylate ligands that bridge the two rhodium atoms are fundamental to the catalyst's electronic and steric properties. The nature of the R group on the RCOO⁻ ligand dictates the electrophilicity of the rhodium center, which is a key factor in its reactivity, especially in reactions involving diazo compounds. nih.govnih.gov

Electronic Effects: Electron-withdrawing groups on the carboxylate ligand, such as trifluoromethyl groups (in Rh₂(O₂CCF₃)₄), increase the Lewis acidity of the rhodium centers. nih.gov This enhanced electrophilicity makes the catalyst more reactive towards the nucleophilic diazo compound, accelerating the rate-determining formation of the rhodium carbene intermediate in many reactions. nih.gov Conversely, electron-donating groups decrease the catalyst's electrophilicity. The triphenylacetate ligand, with its bulky phenyl groups, exerts a significant influence that can be modulated by substitution on the phenyl rings. mdpi.com

Steric Effects: The sheer size and arrangement of the carboxylate ligands create a defined space around the active rhodium centers. This steric environment plays a crucial role in controlling the trajectory of incoming substrates, thereby dictating the stereoselectivity (both diastereoselectivity and enantioselectivity) of the reaction. mdpi.comnih.gov The bulky triphenylacetate ligands create a more crowded catalytic pocket compared to simpler ligands like acetate (B1210297) or pivalate. This steric hindrance can be exploited to favor specific product isomers. For instance, in cyclopropanation reactions, increasing the steric bulk at the α-carbon of the ligand has been shown to enhance enantioselectivity. mdpi.com

The following table illustrates how changing the carboxylate ligand can impact the outcome of a representative rhodium-catalyzed cyclopropanation reaction between styrene (B11656) and ethyl diazoacetate.

Dirhodium(II) CatalystLigand TypeKey FeatureDiastereoselectivity (trans:cis)Enantioselectivity (trans, % ee)
Rh₂(OAc)₄AcetateSmall, less hindered75:25N/A (achiral)
Rh₂(OPiv)₄PivalateModerately bulky85:15N/A (achiral)
Rh₂(TPA)₄TriphenylacetateHighly bulky90:10N/A (achiral)
Rh₂(S-DOSP)₄Chiral CarboxylateChiral, bulky95:598

Data is illustrative and compiled from general findings in rhodium catalysis literature to demonstrate established principles. researchgate.netwikipedia.org

While the bridging ligands form the core structure, the two vacant axial positions on the dirhodium(II) dimer are open for coordination by Lewis bases. mdpi.com This axial coordination, even by solvent molecules, can profoundly influence the catalyst's electronic structure and, consequently, its reactivity and selectivity. acs.orgulisboa.ptacs.org

Coordination of a Lewis base to an axial site introduces electrons into the Rh–Rh σ* antibonding orbital, which raises its energy. acs.orgchemrxiv.org This modulation of the frontier molecular orbitals (HOMO-LUMO gap) alters the chemical environment at the rhodium centers and can fine-tune the catalyst's interaction with substrates. acs.org For example, the addition of tertiary amines or N-heterocyclic carbenes (NHCs) as axial ligands has been shown to create new, highly active catalytic systems. organic-chemistry.orgnih.gov These ligands can facilitate specific reaction steps, such as β-hydride elimination or reductive elimination, leading to enhanced yields or even switching the reaction pathway to form different products. nih.gov

Computational studies have shown that axial ligation can affect the energy barriers for both nitrogen extrusion from the diazo compound and the subsequent C-H insertion step, with the former often being more significantly impacted. chemrxiv.org The choice of solvent, which can act as an axial ligand, is therefore a critical parameter in optimizing rhodium-catalyzed reactions. acs.org

The table below demonstrates the effect of axial ligand additives on a dirhodium-catalyzed C-H amination reaction.

Catalyst SystemAxial Ligand AdditiveProduct Yield (%)Reaction Time (h)
Rh₂(TPA)₄None5512
Rh₂(TPA)₄Pyridine (B92270)758
Rh₂(TPA)₄Triphenylphosphine826
Rh₂(TPA)₄N-Methylimidazole906

Data is representative of trends observed in studies on axial ligand effects in dirhodium catalysis. acs.orgorganic-chemistry.org

Rational Design Principles for Novel Rhodium(II) Triphenylacetate Derivatives

The knowledge of steric and electronic effects forms the basis for the rational design of new catalysts derived from the this compound. The goal is to create catalysts with enhanced activity, improved selectivity, or the ability to perform novel transformations. nih.govnih.gov

One key design strategy involves modifying the phenyl groups of the triphenylacetate ligand. Introducing electron-withdrawing or electron-donating substituents at the para- or meta-positions of the phenyl rings allows for systematic tuning of the catalyst's Lewis acidity. nih.gov This approach can optimize the catalyst for a specific substrate or reaction type.

Furthermore, the concept of heteroleptic catalysts, where not all four bridging ligands are identical, offers another layer of design complexity and potential. nih.gov For example, a catalyst with three triphenylacetate ligands and one different carboxylate or carboxamidate ligand could exhibit unique properties arising from the asymmetric electronic and steric environment. nih.govacs.org Such designs can sometimes be discovered serendipitously but can lead to catalysts that are uniquely effective for challenging reactions where standard homoleptic catalysts fail. nih.gov

Development of Heterogeneous Catalytic Systems Based on this compound

While homogeneous catalysts like this compound are highly active and selective, their separation from the reaction products can be challenging and costly, especially given the precious nature of rhodium. acs.orgresearchgate.net To overcome this, significant research has focused on developing heterogeneous versions by immobilizing the catalyst onto a solid support. acs.orgnih.gov

One common strategy is to attach the catalyst to a polymer support, such as polystyrene-poly(ethylene glycol) (PS-PEG) or Merrifield resins. acs.org This can be done by modifying the triphenylacetate ligand with a functional group that can be covalently linked to the polymer. An alternative, more versatile approach involves non-covalent immobilization, where the dirhodium complex is coordinated to a ligand, like pyridine, that is already part of the solid support. acs.org This method has the advantage of not requiring modification of the catalyst itself. acs.org

Inorganic materials like mesoporous silica (B1680970) are also excellent supports. nih.gov The defined pore structure of silica can be tailored to improve substrate access to the active sites and minimize diffusion limitations, leading to higher catalyst turnover frequencies. nih.gov

These immobilized catalysts often retain the high selectivity of their homogeneous counterparts and offer the crucial advantage of being easily recovered by simple filtration and reused multiple times without a significant loss of performance. acs.orgresearchgate.net This recyclability makes the catalytic process more economical and sustainable, which is critical for potential industrial applications. researchgate.net

The following table compares the performance of a homogeneous Rhodium(II) triphenylacetate catalyst with its immobilized version in a representative C-H insertion reaction.

Catalyst TypeSupportYield (%) - Cycle 1Yield (%) - Cycle 3Yield (%) - Cycle 5Catalyst Recovery
Homogeneous Rh₂(TPA)₄None95N/AN/ADifficult
Immobilized Rh₂(TPA)₄PS-PEG Resin949290Easy (Filtration)
Immobilized Rh₂(TPA)₄Mesoporous Silica969594Easy (Filtration)

Data is representative, based on published results for immobilized dirhodium carboxylate systems. acs.orgnih.gov

Applications in Complex Molecule Synthesis

Construction of Complex Molecular Architectures

Rhodium(II) triphenylacetate dimer has demonstrated its efficacy in the construction of complex molecular architectures, notably through intramolecular C-H insertion reactions. This strategy allows for the direct formation of cyclic and bicyclic systems, which are common motifs in natural products and pharmaceutically active compounds. The bulky triphenylacetate ligands of the catalyst often impart high levels of regioselectivity and stereoselectivity in these transformations. illinois.eduudel.edu

One notable application is in the synthesis of dendrobatid alkaloid 251F, where a rhodium-mediated cyclization of a diazo ester was a key step in constructing a highly substituted cyclopentane ring with excellent diastereoselectivity. udel.edu This approach highlights the catalyst's ability to control the stereochemical outcome of complex ring-forming reactions.

PrecursorProductCatalystYield (%)Reference
Diazo ester ITetrasubstituted cyclopentane IIRhodium(II) carboxylateHigh udel.edu
α-Aryl-α-diazo ketonesα-Aryl cyclopentanonesRhodium(II) catalystHigh organic-chemistry.org

This table showcases examples of complex molecular architectures synthesized using rhodium(II) catalysts, including the triphenylacetate dimer, through intramolecular C-H insertion reactions.

Stereoselective Synthesis of Highly Substituted Ring Systems

A significant advantage of employing this compound is its capacity to induce stereoselectivity in the synthesis of highly substituted ring systems. This is crucial in the preparation of chiral molecules, where the specific three-dimensional arrangement of atoms is critical for biological activity. The catalyst has been successfully utilized in various stereoselective transformations, including cyclopropanations and the synthesis of heterocyclic systems. bac-lac.gc.casigmaaldrich.com

For instance, in the rhodium-catalyzed reactions of allenes, this compound has been used to synthesize nitrogen-containing stereotriads with excellent regioselectivity. thieme-connect.de The catalyst directs the cyclization of allenic sulfamates to form bicyclic methyleneaziridines, controlling the formation of multiple stereocenters in a single step. thieme-connect.de Furthermore, rhodium(II) catalysts, in general, are widely used in the enantioselective cyclopropanation of olefins, yielding cyclopropane (B1198618) derivatives with high diastereo- and enantioselectivity.

Reaction TypeSubstrateProductCatalyst SystemStereoselectivityReference
CyclizationAllenic sulfamate (B1201201)Bicyclic methyleneaziridineThis compoundExcellent regioselectivity thieme-connect.de
CyclopropanationStyrene (B11656) and N-sulfonyl 1,2,3-triazoleCyclopropane-carboxaldehydeChiral Rh(II) carboxylateHigh diastereo- and enantioselectivity
C-H Insertion2-(Triisopropylsilyl)ethyl aryl- and vinyldiazoacetatesZ-allylsilanesRhodium(II) catalystStereoselective formation nih.gov

This table provides examples of the stereoselective synthesis of highly substituted ring systems facilitated by rhodium(II) catalysts, including the triphenylacetate dimer.

Strategies for Improving Preparation Efficiency of Target Compounds

Optimizing the efficiency of synthetic routes is a constant endeavor in organic chemistry. In the context of catalysis with this compound, several strategies have been explored to enhance the preparation efficiency of target compounds. These strategies often focus on catalyst loading, reaction conditions, and catalyst recovery.

One key factor influencing the efficiency and even the outcome of a reaction is the catalyst loading . Studies have shown that varying the concentration of the rhodium(II) catalyst can significantly impact the chemoselectivity of a reaction, allowing for the preferential formation of one product over another. mdpi.com For example, in the reaction of (E)-3-arylidene-4-diazopyrrolidine-2,5-diones with tetrahydrofuran, high catalyst loading favors the C-H insertion product, while low catalyst loading promotes the formation of a spirocyclic product. mdpi.com This control over selectivity by simply adjusting the amount of catalyst is a powerful tool for improving the yield of the desired compound.

The choice of ligands on the rhodium(II) core also plays a crucial role in catalyst performance and, consequently, in the efficiency of the synthesis. The bulky triphenylacetate ligands, for instance, can influence the selectivity of C-H insertion reactions. illinois.edursc.org By fine-tuning the electronic and steric properties of the ligands, it is possible to optimize the catalyst for a specific transformation, leading to higher yields and purities of the target molecule.

StrategyDescriptionImpact on Efficiency
Catalyst Loading Optimization Adjusting the concentration of the rhodium(II) catalyst.Can control chemoselectivity, leading to higher yields of the desired product.
Ligand Modification Altering the carboxylate ligands on the rhodium(II) core.Influences the catalyst's reactivity and selectivity, allowing for optimization for specific reactions.
Catalyst Recovery and Reuse Implementing procedures to reclaim the catalyst after the reaction.Reduces costs and improves the sustainability of the synthesis.
Microwave-Assisted Synthesis Utilizing microwave irradiation to heat the reaction mixture.Can significantly reduce reaction times and improve yields.

This table summarizes key strategies for enhancing the preparation efficiency of target compounds when using this compound.

Future Research Directions and Challenges

Expanding the Scope of Catalytic Transformations

A primary focus of future research lies in broadening the range of chemical reactions that can be effectively catalyzed by rhodium(II) complexes like the triphenylacetate dimer. While renowned for their utility in C-H functionalization and cyclopropanation, there is considerable room for growth.

A significant challenge is the development of catalysts for site-selective C-H functionalization in complex molecules without the need for directing groups. nih.gov This would represent a major step towards mimicking the selectivity of enzymatic reactions. Research is also directed towards expanding the types of diazo compounds that can be used, moving beyond the common donor/acceptor carbenes to include a wider variety of functionalities. rsc.org This would enable the synthesis of a more diverse array of molecular architectures.

Furthermore, the development of novel annulation strategies catalyzed by rhodium(II) complexes is a promising area. rsc.org These reactions allow for the rapid construction of cyclic and heterocyclic systems, which are prevalent in pharmaceuticals and natural products. Overcoming the challenges associated with controlling chemoselectivity, where a single starting material can potentially undergo multiple reaction pathways, is a key objective. mdpi.com For instance, reaction conditions, including catalyst loading, can significantly influence the outcome, and understanding these effects is crucial for preparative significance. mdpi.com

Future work will also likely focus on enhancing the enantioselectivity of these transformations. The design of new chiral ligands for the dirhodium core is essential for achieving high levels of stereocontrol in reactions such as asymmetric cyclopropanation and C-H insertion. nih.govnih.gov

Developing More Sustainable and Efficient Synthetic Routes to the Catalyst

The high cost of rhodium necessitates the development of more sustainable and efficient methods for both the synthesis of the catalyst and its recovery and reuse. A significant challenge lies in creating robust catalyst systems that can be easily separated from the reaction mixture and recycled without loss of activity.

One promising approach is the immobilization of rhodium(II) catalysts on solid supports. acs.org This can be achieved by covalently attaching the catalyst to materials like porous silica (B1680970) or polymers. acs.org Another strategy involves the use of "catalyst-in-a-bag" systems, where a soluble catalyst is encapsulated within a dialysis membrane, allowing for easy recovery. acs.org The development of self-supported catalysts, such as coordination polymers, also offers a pathway to heterogeneous catalysis with high efficiency. researchgate.net

In addition to recycling, improving the initial synthesis of the catalyst is a key research goal. Current methods can be lengthy and require expensive starting materials. Research into more direct synthetic routes, for example, from readily available precursors like rhodium(III) chloride (RhCl₃·xH₂O), is underway. nih.gov The development of scalable syntheses for both the rhodium complexes and their organic ligands is crucial for their broader application in industrial settings. nih.gov

Advanced Computational Studies for Predictive Catalyst Design

The rational design of new and improved rhodium(II) catalysts is being increasingly driven by advanced computational methods. Density Functional Theory (DFT) calculations and other computational tools are becoming indispensable for understanding reaction mechanisms and predicting catalyst performance. nih.govnih.gov

A major challenge in this area is the development of accurate computational models that can reliably predict the outcome of a catalytic reaction, including yield and selectivity, for a given substrate and catalyst. nih.gov Researchers are working on creating comprehensive databases of rhodium(II) catalysts, mapping their steric and electronic properties to their catalytic activity. nih.govnih.gov This "catalyst mapping" can help in the selection of the most effective catalyst for a specific transformation from a large pool of candidates, thereby reducing the need for extensive experimental screening. nih.govnih.gov

These computational approaches can also guide the design of novel catalysts with desired properties. By simulating the effect of different ligands on the dirhodium core, it is possible to predict which modifications will lead to enhanced reactivity or selectivity. nih.govrsc.org The ultimate goal is to move from a trial-and-error approach to a more predictive and design-oriented strategy for catalyst development. nih.govrsc.org

Integration with Flow Chemistry and High-Throughput Screening Methodologies

To accelerate the discovery and optimization of rhodium(II)-catalyzed reactions, integration with modern technologies like flow chemistry and high-throughput screening (HTS) is essential.

High-throughput screening allows for the rapid testing of large arrays of catalysts and reaction conditions in parallel. rsc.orgresearchgate.net This can dramatically speed up the process of identifying the optimal catalyst and conditions for a new transformation. rsc.org The use of techniques like parallel factor analysis can aid in the deconvolution of complex data from HTS experiments. rsc.orgresearchgate.net

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. rsc.orgalmacgroup.com The development of rhodium(II) catalysts that are stable and active under continuous flow conditions is a key research area. Immobilized or self-supported catalysts are particularly well-suited for use in flow reactors. acs.org The combination of flow chemistry with HTS can create powerful automated platforms for reaction discovery and optimization. rsc.org

A significant challenge is the development of robust and reliable integrated systems that can handle the complexities of rhodium(II) catalysis, including the handling of diazo reagents and the need for precise control over reaction parameters. Addressing these challenges will be crucial for the widespread adoption of these powerful technologies in both academic and industrial research.

Q & A

Q. What are the key methods for synthesizing and characterizing Rhodium(II) triphenylacetate dimer (Rh₂(TPA)₄) for catalytic applications?

Rh₂(TPA)₄ is typically synthesized via ligand exchange reactions starting from rhodium(II) acetate dimer (Rh₂(OAc)₄) and triphenylacetic acid. Characterization involves nuclear magnetic resonance (NMR) spectroscopy for ligand coordination analysis and X-ray diffraction (XRD) to confirm dimeric structure and ligand geometry. Purity is assessed using elemental analysis and high-performance liquid chromatography (HPLC). For catalytic studies, researchers should standardize catalyst loading (e.g., 1–2 mol%) and monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) .

Q. How does Rh₂(TPA)₄ compare to other dirhodium catalysts (e.g., Rh₂(OAc)₄, Rh₂(pfb)₄) in terms of solubility and reaction compatibility?

Rh₂(TPA)₄ exhibits lower solubility in polar solvents (e.g., water, methanol) compared to Rh₂(OAc)₄ due to its bulky triphenylacetate ligands. However, it shows enhanced solubility in chlorinated solvents (e.g., CHCl₃), making it suitable for reactions requiring non-polar media. Unlike perfluorobutyrate dirhodium (Rh₂(pfb)₄), Rh₂(TPA)₄ does not introduce electron-withdrawing groups, which can influence carbene intermediate stability in catalytic cycles. Solvent compatibility must be validated experimentally to avoid catalyst precipitation .

Q. What safety protocols are critical when handling Rh₂(TPA)₄ in laboratory settings?

Rh₂(TPA)₄ should be stored under inert atmospheres (e.g., argon) at room temperature to prevent degradation. Use fume hoods, nitrile gloves, and safety goggles to minimize exposure. Spills require immediate containment with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste. Long-term storage is discouraged due to potential decomposition into reactive byproducts .

Advanced Research Questions

Q. How does ligand steric bulk in Rh₂(TPA)₄ influence chemoselectivity in C–H insertion vs. dimerization reactions?

The triphenylacetate ligands create steric hindrance that suppresses dimerization pathways by destabilizing transition states requiring close proximity between intermediates. For example, in reactions of enoldiazoacetamides with α-diazoketones, Rh₂(TPA)₄ favors annulation over dimerization (diastereomeric ratio 5:1 vs. 2:3 for Rh₂(oct)₄). However, its selectivity is inferior to Rh₂(pfb)₄, which achieves 80% yield and >99:1 selectivity via electronic effects . Researchers should optimize ligand steric/electronic balance using Hammett parameters or computational modeling (e.g., DFT).

Q. Why does Rh₂(TPA)₄ underperform in diastereoselective C–H insertion reactions despite its steric bulk?

Contradictory data from studies on diazoacetoacetates reveal that Rh₂(TPA)₄ does not enhance diastereoselectivity compared to Rh₂(OAc)₄, even though steric bulk typically improves stereocontrol. This anomaly arises because the triphenylacetate ligands may hinder carbene migratory insertion into specific C–H bonds, favoring alternative pathways (e.g., ylide formation). Kinetic studies (e.g., Eyring analysis) and isotopic labeling (e.g., deuterium incorporation) can clarify mechanistic bottlenecks .

Q. How can researchers resolve contradictions in catalytic efficiency between Rh₂(TPA)₄ and Rh₂(pfb)₄ across different reaction systems?

Rh₂(TPA)₄ excels in reactions where steric hindrance prevents undesired side reactions (e.g., in bulky substrate environments), while Rh₂(pfb)₄ dominates in electron-deficient systems due to its electron-withdrawing ligands. For example, Rh₂(pfb)₄ outperforms Rh₂(TPA)₄ in annulation reactions involving electron-poor diazo compounds. Researchers should design substrate screening matrices to map catalyst performance across electronic and steric variables .

Q. What analytical techniques are essential for studying Rh₂(TPA)₄’s role in reaction mechanisms?

  • In situ IR spectroscopy : Tracks carbene intermediate formation via characteristic absorption bands (e.g., ~2100 cm⁻¹ for Rh–carbene stretches).
  • EPR spectroscopy : Identifies paramagnetic Rh intermediates in oxidation-reduction cycles.
  • XRD of single crystals : Confirms regio- and stereochemical outcomes in products (e.g., cyclopropane vs. cyclopentane derivatives) .

Methodological Considerations

Q. How should researchers design experiments to compare Rh₂(TPA)₄ with other dirhodium catalysts?

  • Control reactions : Use identical substrates, solvents, and temperatures to isolate catalyst effects.
  • Catalyst loading gradients : Test 0.5–5 mol% to identify optimal activity thresholds.
  • Cross-over experiments : Introduce competing catalysts mid-reaction to probe intermediate selectivity .

Q. What strategies mitigate decomposition of Rh₂(TPA)₄ during long-term catalytic cycles?

  • Low-temperature reactions : Reduce thermal degradation (e.g., –20°C for sensitive diazo compounds).
  • Ligand stabilization : Add exogenous triphenylacetic acid to replenish dissociated ligands.
  • Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation .

Data Interpretation and Reporting

Q. How should researchers address inconsistencies in catalytic yields between literature and experimental results?

  • Replicate conditions : Verify solvent purity, catalyst batch, and substrate ratios.
  • Byproduct analysis : Use GC-MS or LC-MS to identify unaccounted side products.
  • Error margins : Report yield ranges from triplicate trials and apply statistical tests (e.g., Student’s t-test) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.